An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(methylthio)benzoic Acid
An In-Depth Technical Guide to the Chemical Properties of 2-Methoxy-4-(methylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(methylthio)benzoic acid is a multifaceted organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a methylthio group attached to a benzene ring. This unique combination of functional groups bestows upon it a range of chemical and physical properties that make it a molecule of interest in various scientific domains, including medicinal chemistry and material science. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential, yet underexplored, biological significance.
Chemical and Physical Properties
The fundamental properties of 2-Methoxy-4-(methylthio)benzoic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 72856-73-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀O₃S | [2][3] |
| Molecular Weight | 198.24 g/mol | [2] |
| Melting Point | 112-114 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMSO and methanol. | |
| Purity | Commercially available with purities of 96-99%. | [3][4] |
Synthesis and Purification
While a specific, detailed, step-by-step synthesis protocol for 2-Methoxy-4-(methylthio)benzoic acid is not extensively documented in publicly available literature, a plausible synthetic route involves the methylation of the hydroxyl group of a corresponding salicylic acid precursor, namely 2-hydroxy-4-(methylthio)benzoic acid.
Experimental Protocol: Synthesis via Methylation
A general procedure for the methylation of a phenolic hydroxyl group on a benzoic acid derivative can be adapted for the synthesis of 2-Methoxy-4-(methylthio)benzoic acid.
Materials:
-
2-hydroxy-4-(methylthio)benzoic acid
-
Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
Anhydrous solvent (e.g., acetone, DMF)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolution: Dissolve 2-hydroxy-4-(methylthio)benzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: Add the base to the solution. The amount will depend on the chosen base and stoichiometry.
-
Methylating Agent Addition: Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and acidify with hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude 2-Methoxy-4-(methylthio)benzoic acid
-
A suitable solvent or solvent system (e.g., ethanol/water, methanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filtration apparatus (Buchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methylthio group protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methoxy protons should appear as a singlet around δ 3.8-4.0 ppm, and the methylthio protons as a singlet around δ 2.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The methoxy carbon will be around δ 55-60 ppm, and the methylthio carbon will be around δ 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid group (around 1700 cm⁻¹).
-
C-O stretching vibrations from the methoxy group and the carboxylic acid.
-
Aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹).
-
C-S stretching vibration.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities of 2-Methoxy-4-(methylthio)benzoic acid. However, the structural motifs present in the molecule, such as the substituted benzoic acid core, are found in numerous biologically active compounds.
Derivatives of benzoic acid are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[5] The presence of the methoxy and methylthio groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its biological target interactions and pharmacokinetic properties.
Given the absence of specific data, a logical first step for researchers would be to perform broad biological screening to identify potential areas of activity.
Proposed Initial Biological Screening Workflow
Conclusion
2-Methoxy-4-(methylthio)benzoic acid is a readily characterizable organic molecule with potential for further exploration in various scientific fields. While its fundamental chemical and physical properties are established, a significant gap exists in the understanding of its biological activity. The experimental protocols and strategic workflow outlined in this guide provide a solid foundation for researchers to synthesize, purify, and initiate the biological evaluation of this compound, potentially uncovering novel therapeutic applications. Future research efforts should focus on a systematic investigation of its bioactivity to unlock its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. aobchem.com [aobchem.com]
- 4. 2-methoxy-4-(methyl thio) benzoic acid, 72856-73-6 [thegoodscentscompany.com]
- 5. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
